1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
Overview
Description
1'-(2-phenylethyl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a chemical compound that has been widely studied for its potential medical applications. This compound is also known as PHP, and it is a member of the piperidine family of compounds. The synthesis of PHP is a complex process, but it has been successfully produced in the laboratory. The scientific research application of PHP is vast, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of PHP is not fully understood, but it is believed to act on the opioid receptors in the brain. Specifically, PHP is thought to act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual action may contribute to its antinociceptive and anxiolytic effects.
Biochemical and Physiological Effects:
PHP has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. Additionally, PHP has been shown to decrease the release of glutamate, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
PHP has several advantages for lab experiments. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors. Additionally, PHP has a long duration of action, which makes it useful for studying the long-term effects of opioid receptor activation. However, PHP has several limitations for lab experiments. It is a relatively new compound, and its effects are not fully understood. Additionally, PHP has a complex synthesis process, which may limit its availability for research.
Future Directions
There are several future directions for the study of PHP. One potential direction is to study its potential as a treatment for addiction. Additionally, further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, future research may focus on developing new compounds based on PHP that have improved pharmacological properties.
Scientific Research Applications
PHP has been studied for its potential medical applications. It has been shown to have antinociceptive effects, which means it can reduce pain sensitivity. PHP has also been shown to have anxiolytic effects, which means it can reduce anxiety. Additionally, PHP has been studied for its potential use as an antidepressant and as a treatment for addiction.
properties
IUPAC Name |
[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c27-23(25-13-4-5-14-25)21-9-6-15-26(19-21)22-11-17-24(18-12-22)16-10-20-7-2-1-3-8-20/h1-3,7-8,21-22H,4-6,9-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZZBLAPJHEYLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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